

# An In-depth Technical Guide to 4-Methoxybenzamide (CAS: 3424-93-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **4-Methoxybenzamide** (CAS: 3424-93-9), a versatile chemical intermediate with applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential biological activities based on related structures. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are described in detail. Additionally, logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to aid in understanding.

### **Chemical and Physical Properties**

**4-Methoxybenzamide**, also known as p-anisamide, is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) and an amide group (-CONH<sub>2</sub>).[1] This structure makes it a valuable scaffold for the synthesis of more complex molecules. It is soluble in water.[2]

Table 1: Physicochemical Properties of **4-Methoxybenzamide** 



Property	Value	Reference(s)
CAS Number	3424-93-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	151.16 g/mol	[3]
Melting Point	164-167 °C	[1][4]
Boiling Point	295.8 °C at 760 mmHg	[1]
Density	1.143 g/cm <sup>3</sup>	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in water	[2]
LogP	1.49440	[1]

## **Spectroscopic Data**

The structural identity of **4-Methoxybenzamide** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Methoxybenzamide



Technique	Key Peaks/Shifts	Reference(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ 7.89 (d, 2H), $\delta$ 7.24 (br s, 1H, NH), $\delta$ 7.00 (d, 2H), $\delta$ 3.81 (s, 3H)	[5]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Signals typically appear around $\delta$ 167 (C=O), $\delta$ 161 (C-OCH <sub>3</sub> ), $\delta$ 129 (aromatic CH), $\delta$ 127 (aromatic C-C=O), $\delta$ 113 (aromatic CH), $\delta$ 55 (OCH <sub>3</sub> )	[1]
Infrared (IR)	Characteristic peaks for N-H stretching, C=O stretching, C- N stretching, and C-O stretching	[1]
Mass Spectrometry	Molecular ion peak (M+) at m/z 151	[6]

### **Synthesis and Purification**

**4-Methoxybenzamide** is synthetically produced and is not known to occur naturally.[1] The most common laboratory synthesis involves the reaction of 4-methoxybenzoyl chloride with ammonia.[1]

# Experimental Protocol: Synthesis of 4-Methoxybenzamide from 4-Methoxybenzoyl Chloride

This protocol describes the synthesis of **4-Methoxybenzamide** via the Schotten-Baumann reaction, starting with the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid.

Part A: Synthesis of 4-Methoxybenzoyl Chloride

 Materials: 4-methoxybenzoic acid, thionyl chloride (SOCl<sub>2</sub>), N,N-dimethylformamide (DMF), anhydrous toluene.



#### • Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4methoxybenzoic acid.
- Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).
- Add a catalytic amount (1-2 drops) of DMF.
- Stir the mixture at room temperature. Observe for effervescence.
- After the initial gas evolution subsides, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
- Cool the reaction mixture to room temperature.
- Remove excess thionyl chloride under reduced pressure using a rotary evaporator.
- Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[1]

#### Part B: Synthesis of 4-Methoxybenzamide

 Materials: 4-methoxybenzoyl chloride, concentrated aqueous ammonia, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

#### Procedure:

- Dissolve the crude 4-methoxybenzoyl chloride in an anhydrous solvent (e.g., DCM or THF).
- Cool the solution to 0°C in an ice bath with stirring.
- Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
  A white precipitate of 4-Methoxybenzamide will form.



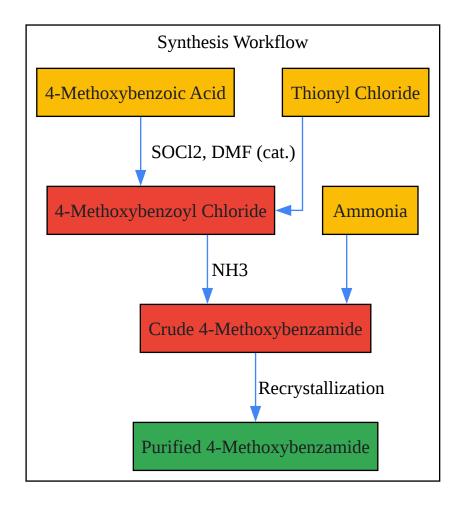
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.

### **Purification**

The crude **4-Methoxybenzamide** can be purified by recrystallization.

- Procedure:
  - Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.





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Diagram 1: Synthesis workflow for **4-Methoxybenzamide**.

## **Biological Activity and Potential Applications**

While **4-Methoxybenzamide** itself is primarily used as a chemical intermediate, its structural motif is present in various biologically active molecules.[1] Derivatives of **4-methoxybenzamide** have been investigated for their potential antimicrobial, anticancer, and tyrosinase inhibitory activities.

### **Antimicrobial Activity**

Derivatives of **4-methoxybenzamide**, such as N-(4-methoxybenzyl)alkenamides, have shown promising antimicrobial and antifungal activities.[2]



Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC)

This protocol provides a general method for assessing the antimicrobial activity of a compound.

- Materials: Test compound, bacterial and fungal strains, appropriate growth media (e.g., Nutrient Broth, Sabouraud Dextrose Broth), 96-well microtiter plates, spectrophotometer.
- Procedure:
  - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
  - Inoculate each well with a standardized suspension of the microorganism.
  - Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
  - Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
  - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
  - To determine the MKC, subculture the contents of the wells with no visible growth onto agar plates. The MKC is the lowest concentration that results in no growth on the subculture plates.[2]

### **Anticancer Activity**

Derivatives of **4-methoxybenzamide** have been explored for their potential as anticancer agents.[5] The cytotoxicity of these compounds is often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

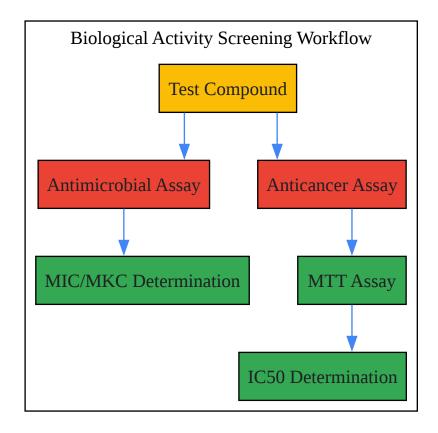


 Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillinstreptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, microplate reader.

#### Procedure:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).[7]





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Diagram 2: General workflow for biological activity screening.

### **Tyrosinase Inhibition**

The benzamide scaffold is of interest for the development of tyrosinase inhibitors, which are relevant in the cosmetic industry for skin-lightening applications.

Experimental Protocol: Tyrosinase Inhibition Assay

- Materials: Mushroom tyrosinase, L-DOPA, test compound, phosphate buffer (pH 6.8), 96well plate, microplate reader.
- Procedure:
  - Prepare solutions of the test compound and a positive control (e.g., Kojic acid) in a suitable solvent.

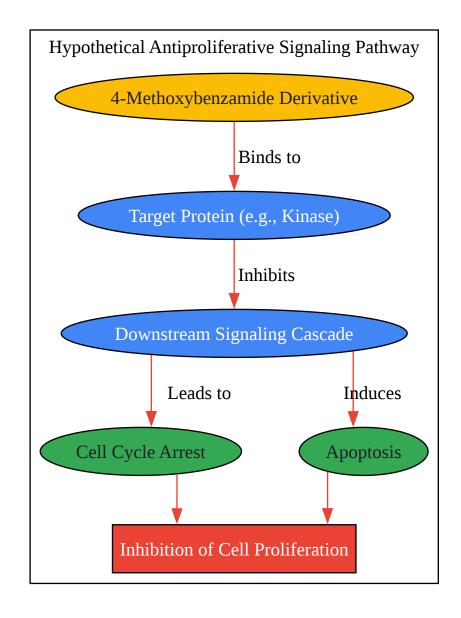


- In a 96-well plate, add the tyrosinase enzyme solution to wells containing the test compound or control.
- Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
- Initiate the reaction by adding the L-DOPA substrate solution to all wells.
- Measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome formation.
- Calculate the percentage of tyrosinase inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

## **Hypothetical Signaling Pathway**

Based on the observed anticancer activities of structurally related benzamide derivatives, a hypothetical signaling pathway for the antiproliferative effects of **4-Methoxybenzamide** derivatives can be proposed. It is important to note that this is a generalized and hypothetical pathway, and the actual mechanism may vary.





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Diagram 3: Hypothetical antiproliferative signaling pathway.

### Conclusion

**4-Methoxybenzamide** (CAS: 3424-93-9) is a valuable and readily accessible chemical intermediate. Its physicochemical properties and spectroscopic data are well-characterized. Standardized protocols for its synthesis and purification are established. While **4-Methoxybenzamide** itself has limited direct biological applications, its core structure is a key component in the development of novel compounds with potential therapeutic uses, including antimicrobial and anticancer agents. Further research into the biological activities of **4-**



**Methoxybenzamide** and its derivatives is warranted to explore its full potential in drug discovery and development.

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